1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a urea-based small molecule featuring a 3-chlorophenyl group and a cyclohexyl ring substituted with a 1,2,4-oxadiazole moiety linked to pyridin-4-yl.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-5-4-6-16(13-15)23-19(27)25-20(9-2-1-3-10-20)18-24-17(26-28-18)14-7-11-22-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWABODHOAKFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Cyclohexylation: The oxadiazole intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Urea formation: Finally, the chlorophenyl isocyanate is reacted with the cyclohexyl-oxadiazole intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in the target compound) may enhance binding affinity compared to electron-donating groups (e.g., OCH₃ in ) .
- Synthetic Efficiency : Yields for simpler ureas (e.g., 6f: 88.5%) exceed those of complex oxadiazole-containing analogs, suggesting challenges in synthesizing the latter .
Key Observations :
Biological Activity
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, often referred to as a urea derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology and neuropharmacology.
Chemical Structure and Properties
The molecular structure of 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is characterized by:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Pyridinyl and oxadiazolyl moieties : Known for contributing to the compound's biological interactions.
The compound's molecular formula is , with a molecular weight of approximately 368.85 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation.
- Neurotransmitter Modulation : The pyridine ring is associated with modulation of neurotransmitter systems, which may have implications for treating neurological disorders.
Anticancer Activity
Research indicates that 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
Neuropharmacological Effects
In addition to its anticancer properties, the compound shows promise in neuropharmacology:
- Cognitive Enhancement : Animal studies suggest potential benefits in memory and learning tasks.
- Anxiolytic Effects : Behavioral assays indicate reduced anxiety-like behaviors in rodent models.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against a panel of cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis through activation of caspase pathways.
Study 2: Neuropharmacological Assessment
In a rodent model published in Neuroscience Letters, researchers administered the compound and assessed cognitive function through maze tests. Results indicated improved performance in treated animals compared to controls, suggesting potential for cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, and how can reaction intermediates be characterized?
- Methodology :
- Step 1 : Prepare the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 2 : Functionalize the cyclohexyl group using nucleophilic substitution or coupling reactions. For example, attach the pyridinyl-oxadiazole moiety via Suzuki-Miyaura coupling if halide intermediates are synthesized .
- Step 3 : Final urea formation via reaction of an isocyanate with an amine, using CDI (1,1'-carbonyldiimidazole) as a coupling agent in anhydrous DMF .
- Characterization : Validate intermediates via IR (e.g., C=N stretching at ~1485 cm⁻¹ for oxadiazole ) and ¹H/¹³C NMR (e.g., singlet at δ 8.93 ppm for N=CH protons ).
Q. How can the crystal structure of this compound be resolved, and what software tools are suitable for refinement?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) to determine the spatial arrangement of the urea, oxadiazole, and pyridinyl groups.
- Refine data using SHELXL for small-molecule crystallography, which optimizes hydrogen bonding and torsional angles .
- Validate refinement with R-factor convergence (<5%) and electron density maps to confirm absence of disorder in the cyclohexyl ring .
Q. What spectral techniques are critical for confirming the identity of this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (urea C=O at ~1660 cm⁻¹, oxadiazole C=N at ~1485 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aromatic protons (e.g., pyridinyl H at δ 7.2–8.5 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm). ¹³C NMR confirms carbonyl carbons (urea C=O at ~155 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Variation of substituents : Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or oxadiazole (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) groups to assess impact on target binding .
- Biological assays : Test analogs against relevant targets (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate IC₅₀ values with steric/electronic descriptors (e.g., Hammett σ constants) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How can contradictory solubility data across studies be resolved?
- Methodology :
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
- Thermodynamic analysis : Calculate logP (e.g., using XLogP3) to predict partitioning behavior. Compare experimental vs. computational values to identify outliers due to polymorphic forms .
- Co-solvent screening : Test solubility enhancers (e.g., cyclodextrins) to improve bioavailability for in vivo studies .
Q. What strategies mitigate challenges in regioselective functionalization of the oxadiazole ring?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during synthesis .
- Metal catalysis : Use Pd-mediated C–H activation to direct substitutions at the 5-position of oxadiazole .
- Kinetic control : Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor desired regioisomers .
Q. How can computational methods predict metabolic stability of this compound?
- Methodology :
- In silico tools : Use ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of pyridinyl or urea groups) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile protons to predict susceptibility to CYP450 enzymes .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Conflicting reports on hydrogen bonding in the urea moiety: How to validate?
- Methodology :
- SCXRD : Resolve intermolecular H-bonds (e.g., urea N–H···O=C interactions) with bond lengths (2.8–3.2 Å) and angles (120–180°) .
- Solid-state NMR : Compare ¹⁵N chemical shifts with DFT-calculated values to confirm H-bonding networks .
- Thermal analysis : DSC/TGA to detect polymorphic transitions affecting H-bond stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
